molecular formula C12H16N4O2S2 B5877073 4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole

4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole

Cat. No. B5877073
M. Wt: 312.4 g/mol
InChI Key: ZPOBWBBFXZTTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4-methyl-1-piperazinyl)sulfonyl]aniline” is a chemical compound with the molecular formula C11H17N3O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of “4-[(4-methyl-1-piperazinyl)sulfonyl]aniline” is C11H17N3O2S . The average mass is 255.337 Da and the monoisotopic mass is 255.104141 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-methyl-1-piperazinyl)sulfonyl]aniline” include a molecular weight of 255.34 . It is a solid at room temperature .

Scientific Research Applications

Photodynamic Therapy (PDT)

Photodynamic therapy is a cancer treatment that involves activating photosensitizers with light to selectively destroy tumor cells. “Oprea1_021721” has been investigated as a potential photosensitizer for PDT due to its absorption properties in the visible light range.

These applications highlight the diverse potential of “Oprea1_021721” in various fields of research. Keep in mind that further studies and clinical trials are necessary to fully understand its efficacy, safety, and optimal dosage in each context . If you need more information or have additional questions, feel free to ask!

Safety and Hazards

The safety information for “4-[(4-methyl-1-piperazinyl)sulfonyl]aniline” includes hazard statements H315-H319-H335 . Precautionary statements include P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

properties

IUPAC Name

7-methyl-4-(4-methylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-9-3-4-10(12-11(9)13-19-14-12)20(17,18)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOBWBBFXZTTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NSN=C12)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-7-(4-methyl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole

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